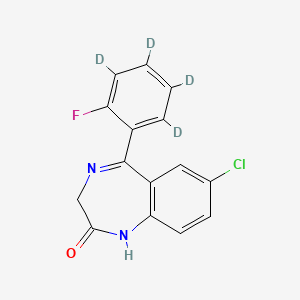

Desalkylflurazepam-d4

Descripción general

Descripción

Desalkylflurazepam-d4 is a synthetic compound used in scientific research. It is an analog of the benzodiazepine desalkylflurazepam, and is used as a tracer in research studies. Desalkylflurazepam-d4 has been studied for its potential use in the detection of benzodiazepines in biological samples, as well as its ability to bind to benzodiazepine receptors.

Aplicaciones Científicas De Investigación

Forensic Toxicology and Drug Testing : Desalkylflurazepam is identified in forensic cases, such as drug-facilitated sexual assault and Munchhausen-by-proxy cases, using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) (Vogt et al., 2013). These methods are essential for clarifying the origin of detected drugs in forensic investigations.

Pharmacokinetics and Clinical Effects : Desalkylflurazepam's pharmacokinetic properties have been studied, especially its long half-life (ranging from 40 to 150 hours) and its extensive accumulation during multiple dosages of flurazepam. This knowledge is crucial in understanding the clinical effects of benzodiazepine hypnotics (Greenblatt et al., 1982).

Postmortem Stability in Biological Samples : Research has shown that desalkylflurazepam, along with other benzodiazepines like diazepam and flurazepam, is stable when stored in blood at room temperature. This finding is significant for accurate postmortem toxicological analyses (Levine et al., 1983).

Biopharmaceutical Behavior : Studies have compared the systemic availability of different oral formulations of flurazepam, analyzing major blood metabolites including desalkylflurazepam. Such research helps in understanding the biopharmaceutical performance of various formulations (Cooper et al., 1984).

Analytical Methods for Drug Measurement : Techniques have been developed for the rapid measurement of serum levels of desalkylflurazepam, aiding clinical and pharmacological studies. Such methods involve procedures like electron capture detection and gas chromatography (Linnoila & Dorrity, 2009).

Drug Interactions and Tolerance : Research has explored how flurazepam treatment in rats affects tolerance to other benzodiazepines, noting that tolerance to the anti-convulsant effects depends on the specific drug used. This includes an investigation into desalkylflurazepam (Rosenberg et al., 1991).

Propiedades

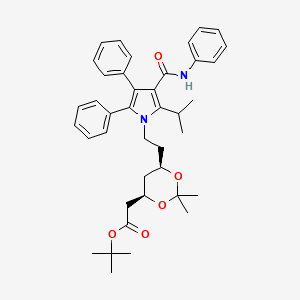

IUPAC Name |

7-chloro-5-(2,3,4,5-tetradeuterio-6-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCOILFBWYKHHB-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)NC3=C2C=C(C=C3)Cl)F)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

nor-Flurazepam-d4 (100 microg/mL in Methanol) | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B579952.png)

![Myristic acid, [1-14C]](/img/structure/B579962.png)

![Sulfamide, N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propyl-](/img/structure/B579963.png)

![Ethanedioic acid, 1-(ethoxycarbonyl)-2-[(1-oxobutyl)amino]-1-propenylethyl ester](/img/structure/B579965.png)

![2,7-Dioctyl-[1]benzothiolo[3,2-b][1]benzothiole](/img/structure/B579967.png)